Cas no 152110-11-7 (1-Pentanone,1-(2,6-dihydroxy-4-methoxyphenyl)-5-phenyl-)
152110-11-7 structure
Product Name:1-Pentanone,1-(2,6-dihydroxy-4-methoxyphenyl)-5-phenyl-
CAS-nummer:152110-11-7
MF:C18H20O4
MW:300.349005699158
CID:211619
PubChem ID:197624
Update Time:2025-04-19
1-Pentanone,1-(2,6-dihydroxy-4-methoxyphenyl)-5-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-Pentanone,1-(2,6-dihydroxy-4-methoxyphenyl)-5-phenyl-
- 1-(2,6-dihydroxy-4-methoxyphenyl)-5-phenylpentan-1-one
- Knerachelin A
- 152110-11-7
- DTXSID80164957
- CHEMBL456302
- 1-Pentanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-5-phenyl-
-
- Inchi: 1S/C18H20O4/c1-22-14-11-16(20)18(17(21)12-14)15(19)10-6-5-9-13-7-3-2-4-8-13/h2-4,7-8,11-12,20-21H,5-6,9-10H2,1H3
- InChI-sleutel: ICBQRENZQVXEPH-UHFFFAOYSA-N
- LACHT: O=C(C1C(=CC(=CC=1O)OC)O)CCCCC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 300.136
- Monoisotopische massa: 300.136
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 7
- Complexiteit: 326
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.2
- Topologisch pooloppervlak: 66.8Ų
Experimentele eigenschappen
- Dichtheid: 1.191
- Kookpunt: 511.9°Cat760mmHg
- Vlampunt: 186.2°C
- Brekindex: 1.59
1-Pentanone,1-(2,6-dihydroxy-4-methoxyphenyl)-5-phenyl- Gerelateerde literatuur
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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